molecular formula C17H22O10 B3043867 Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside CAS No. 943859-73-2

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside

Cat. No.: B3043867
CAS No.: 943859-73-2
M. Wt: 386.3 g/mol
InChI Key: HKGFUJKLPCRVFW-HMDCTGQHSA-N
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Description

“1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose” is a chemical compound that belongs to the family of galactoside derivatives. It is widely employed in the biomedical realm and serves as an invaluable foundation for diverse pharmaceutical innovations and investigative pursuits .


Synthesis Analysis

The synthesis of this compound involves the use of propargyl alcohol in the presence of boron trifluoride etherate . The propargyl function in organic synthesis is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C18H22O10 and it has a molecular weight of 386.353 . It exhibits a remarkable and distinctive molecular arrangement .


Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . It is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Scientific Research Applications

Synthetic Carbohydrate Chemistry

This compound is extensively used in the synthesis of complex carbohydrates and glycoconjugates. For instance, it serves as a building block for the synthesis of (1→3)-β-D-Galacto-oligosaccharides, which are important for understanding the structure and function of biological molecules and can be used in the development of vaccines and therapeutics (Ziegler et al., 1990).

Plant Hormone (Auxin) Derivatives

Derivatives of this compound, such as 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-d-galactopyranoside, have been synthesized and analyzed for their structure and conformational properties. These derivatives are related to plant hormones (auxins) and can be used to study plant growth and development processes (Tomić et al., 1995).

Oligosaccharide Synthesis

The compound is instrumental in the efficient chemical synthesis of oligosaccharides, such as methyl β-glycosides of β-(1→6)-linked D-galacto-oligosaccharides, demonstrating the feasibility of constructing complex oligosaccharide structures stepwise or blockwise. These oligosaccharides have potential applications in studying carbohydrate-based interactions in biological systems (Kováč, 1986).

Enzymatic Synthesis of Disaccharides

The selectively acylated derivatives of this compound can be used in enzymatic synthesis processes, such as the α-galactosidase-catalyzed synthesis of disaccharides. This approach is valuable for producing specific glycosidic linkages and investigating enzyme specificity and kinetics (Simerská et al., 2008).

Monofluorinated Galactopyranose Nucleophiles

Monofluorinated derivatives of galactopyranose, synthesized using compounds similar to 1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose, are used to study the effects of fluorination on biological molecules. These studies can lead to the development of novel therapeutics and diagnostic tools (Mulard et al., 1994).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that propargyl alcohol, which is used in its synthesis, is known to be flammable, toxic by inhalation, highly toxic by ingestion, toxic by skin absorption, and corrosive .

Future Directions

The propargyl group, which is a key component of this compound, has seen remarkable progress in both its synthesis and application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates over the last decade . This suggests that “1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose” and similar compounds may continue to play a significant role in the field of organic synthesis in the future .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFUJKLPCRVFW-HMDCTGQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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